molecular formula C19H21N5O B1384283 5-allyl-6-methyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one CAS No. 924874-35-1

5-allyl-6-methyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one

Cat. No.: B1384283
CAS No.: 924874-35-1
M. Wt: 335.4 g/mol
InChI Key: HWOCUFUUELZULG-UHFFFAOYSA-N
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Description

5-Allyl-6-methyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one is a complex organic compound with a quinazolinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-allyl-6-methyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one typically involves multiple steps, starting with the preparation of the quinazolinone core. This can be achieved through the condensation of appropriate precursors such as 2-amino-4,6,7-trimethylquinazoline with 5-allyl-6-methyl-2-chloropyrimidin-4(3H)-one under specific reaction conditions.

Industrial Production Methods: In an industrial setting, the production of this compound would involve optimizing the reaction conditions to achieve high yields and purity. This might include the use of catalysts, controlling temperature and pressure, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of corresponding alcohols, ketones, or carboxylic acids.

  • Reduction: Formation of corresponding amines or alcohols.

  • Substitution: Formation of various substituted pyrimidinones or quinazolinones.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways.

Medicine: Potential medicinal applications include its use as a lead compound in drug discovery. It may exhibit biological activity that could be beneficial in treating various diseases.

Industry: In the chemical industry, this compound can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 5-allyl-6-methyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to therapeutic effects.

Comparison with Similar Compounds

  • 4-Methyl-6-phenylpyrimidin-2-yl)(4,6,8-trimethylquinazolin-2-yl)amine

  • (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide

Uniqueness: 5-Allyl-6-methyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one is unique due to its specific structural features, such as the presence of the allyl group and the trimethylquinazolin-2-yl moiety

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Further research and development could uncover new uses and benefits, contributing to advancements in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

4-methyl-5-prop-2-enyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O/c1-6-7-14-12(4)20-19(23-17(14)25)24-18-21-13(5)15-8-10(2)11(3)9-16(15)22-18/h6,8-9H,1,7H2,2-5H3,(H2,20,21,22,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWOCUFUUELZULG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=C(N=C2C=C1C)NC3=NC(=C(C(=O)N3)CC=C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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